3-Bromo-1H-pyrrole-2-carbaldehyde

Catalog No.
S734836
CAS No.
408359-07-9
M.F
C5H4BrNO
M. Wt
174 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-1H-pyrrole-2-carbaldehyde

CAS Number

408359-07-9

Product Name

3-Bromo-1H-pyrrole-2-carbaldehyde

IUPAC Name

3-bromo-1H-pyrrole-2-carbaldehyde

Molecular Formula

C5H4BrNO

Molecular Weight

174 g/mol

InChI

InChI=1S/C5H4BrNO/c6-4-1-2-7-5(4)3-8/h1-3,7H

InChI Key

LQCFDVADSYYMLI-UHFFFAOYSA-N

SMILES

C1=CNC(=C1Br)C=O

Canonical SMILES

C1=CNC(=C1Br)C=O

Synthesis and Characterization:

3-Bromo-1H-pyrrole-2-carbaldehyde is a heterocyclic compound containing a five-membered nitrogen-containing ring (pyrrole) substituted with a bromine atom at position 3 and a formyl group (CHO) at position 2. While the specific details of its synthesis might be proprietary information, scientific literature suggests methods involving the reaction of various starting materials like 2,5-dibromopyrrole and formylating agents like formamide or Vilsmeier-Haaf reagents [, ].

Potential Applications:

Research suggests that 3-Bromo-1H-pyrrole-2-carbaldehyde may hold potential for various scientific applications, although much of this research is still in the preclinical or exploratory phases. Here are some potential areas of exploration:

  • Medicinal Chemistry: The presence of the bromine atom and the formyl group makes 3-Bromo-1H-pyrrole-2-carbaldehyde an attractive scaffold for the development of new drugs. Its structural similarity to known bioactive molecules suggests potential for applications in various therapeutic areas, including cancer, inflammation, and infectious diseases [, ]. However, further research is needed to evaluate its efficacy and safety in these contexts.
  • Organic Synthesis: The reactive nature of the formyl group makes 3-Bromo-1H-pyrrole-2-carbaldehyde a valuable intermediate for the synthesis of more complex molecules. Researchers are exploring its potential as a building block in the preparation of various heterocyclic compounds with diverse functionalities [].

3-Bromo-1H-pyrrole-2-carbaldehyde is a chemical compound with the molecular formula C5H4BrNOC_5H_4BrNO and a molecular weight of 174.00 g/mol. It features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen, with a bromine substituent at the third position and an aldehyde functional group at the second position. This compound is classified under the broader category of pyrrole derivatives, which are known for their diverse biological and chemical properties .

Typical of aldehydes and aromatic compounds. Notable reactions include:

  • Nucleophilic Addition: The aldehyde group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It may participate in condensation reactions to form more complex structures, particularly when reacted with amines or other functional groups.
  • Electrophilic Aromatic Substitution: The bromine atom on the pyrrole ring can facilitate electrophilic substitution reactions, allowing for further functionalization of the compound.

These reactions make 3-Bromo-1H-pyrrole-2-carbaldehyde a versatile intermediate in organic synthesis .

3-Bromo-1H-pyrrole-2-carbaldehyde exhibits a range of biological activities, including antimicrobial and anticancer properties. It has been noted for its ability to inhibit certain bacterial strains and may possess potential as an anti-inflammatory agent. The compound's unique structure allows it to interact with biological targets effectively, making it a subject of interest in medicinal chemistry .

Several synthesis methods for 3-Bromo-1H-pyrrole-2-carbaldehyde have been documented:

  • Multicomponent Reactions: One efficient method involves multicomponent reactions that allow for rapid assembly of the pyrrole framework along with the desired substituents.
  • Alkylation Reactions: As outlined in patent literature, alkylation of pyrrole derivatives can yield 3-Bromo-1H-pyrrole-2-carbaldehyde through selective bromination followed by aldehyde formation .
  • Direct Bromination: Bromination of 1H-pyrrole-2-carbaldehyde using bromine or brominating agents can directly yield the bromo-substituted compound .

These methods highlight the compound's accessibility for research and industrial applications.

3-Bromo-1H-pyrrole-2-carbaldehyde finds applications in various fields:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in creating new antimicrobial or anticancer agents.
  • Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules and materials.
  • Material Science: The unique properties of pyrrole derivatives allow their use in developing conductive polymers and other advanced materials .

Studies on the interactions of 3-Bromo-1H-pyrrole-2-carbaldehyde with biological systems reveal its potential as an inhibitor for certain enzymes and receptors. For example, it has been evaluated for its effects on various cellular pathways, indicating possible roles in modulating inflammation and cell proliferation. Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential .

Several compounds share structural similarities with 3-Bromo-1H-pyrrole-2-carbaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
4-Bromo-1H-pyrrole-2-carbaldehyde931-33-90.88
4-Bromo-1H-pyrrole-2-carboxamide196106-96-40.83
4-Bromo-1H-pyrrole-2-carboxylic acid27746-02-70.78
4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde89909-51-30.72
5-Methylpyrrole-2-carbaldehyde1192-79-60.69

The uniqueness of 3-Bromo-1H-pyrrole-2-carbaldehyde lies in its specific bromine substitution pattern and aldehyde functionality, which differentiate it from these similar compounds. This distinct structure contributes to its unique reactivity and biological profile, making it a valuable compound in both research and application contexts .

XLogP3

1.2

Wikipedia

3-Bromo-1H-pyrrole-2-carbaldehyde

Dates

Modify: 2023-08-15

Explore Compound Types